![molecular formula C20H24N6O2S B2371515 N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide CAS No. 941985-99-5](/img/structure/B2371515.png)
N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide is a synthetic organic compound with notable applications in both chemistry and biology. Its unique structure allows for diverse interactions with biological targets, making it a compound of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: : This step includes the condensation of suitable pyrazole and pyrimidine precursors under controlled conditions.
Introduction of the methylthio group: : Through nucleophilic substitution or methylation reactions.
Morpholino group addition: : Achieved via nucleophilic substitution reactions.
Ethyl linker attachment: : Via alkylation reactions.
Phenylacetamide formation: : Finally, the phenylacetamide moiety is introduced through an amide bond formation reaction.
Industrial Production Methods
Industrial-scale synthesis often employs optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry, catalytic processes, and solvent optimization are common to maximize efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various reactions, such as:
Oxidation: : Particularly at the methylthio group, leading to sulfoxides and sulfones.
Reduction: : Targeting nitro groups if present.
Substitution: : Halogen substitution on the phenyl ring or nucleophilic substitution at the ethyl linker.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Palladium on carbon with hydrogen gas.
Substitution: : Nucleophiles like amines or thiols.
Major Products Formed
Oxidation leads to sulfoxides and sulfones. Reduction typically removes oxygen functionalities, while substitution introduces various functional groups, altering the compound's reactivity and biological activity.
Scientific Research Applications
Chemistry
Synthetic Intermediate: : Utilized in the synthesis of more complex molecules.
Catalysis: : Acts as a ligand or catalyst in certain reactions.
Biology
Inhibitor: : Potential use as an enzyme or receptor inhibitor.
Cell Signaling: : Modulates signaling pathways.
Medicine
Drug Development: : Investigated as a lead compound for therapeutic agents.
Disease Research: : Studied for its effects on cellular processes related to diseases.
Industry
Material Science:
Agrochemicals: : Explored for its pesticidal properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, altering signaling pathways and cellular functions. These interactions often involve the pyrazolo[3,4-d]pyrimidine core and phenylacetamide moiety, which fit into the active sites of biological macromolecules.
Comparison with Similar Compounds
Unique Features
Compared to other pyrazolo[3,4-d]pyrimidine derivatives, N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide is unique due to its specific substituents, which confer distinct chemical and biological properties.
Similar Compounds
N-(2-(6-Chloro-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide: : Chlorine instead of a methylthio group.
N-(2-(6-Methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide: : Methyl instead of a methylthio group.
N-(2-(6-Amino-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide: : Amino instead of a methylthio group.
Each of these compounds has its unique reactivity and biological activity profile, providing diverse opportunities for research and application.
Properties
IUPAC Name |
N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2S/c1-29-20-23-18(25-9-11-28-12-10-25)16-14-22-26(19(16)24-20)8-7-21-17(27)13-15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3,(H,21,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKUGKZKJVXGOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCNC(=O)CC3=CC=CC=C3)C(=N1)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2371435.png)
![(2Z)-2-[(2,4-dichlorophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2371436.png)
![3-[(5-Fluorosulfonyloxypyridine-3-carbonyl)-methylamino]-5-methyl-1,2-oxazole](/img/structure/B2371440.png)

![(6-Chloropyridin-3-yl)-(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B2371443.png)
![N-(2-chlorophenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2371445.png)
![6-(4-fluorobenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2371446.png)
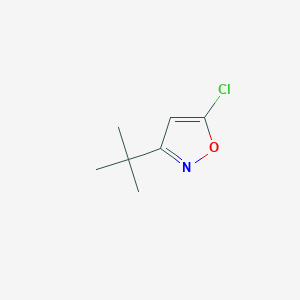
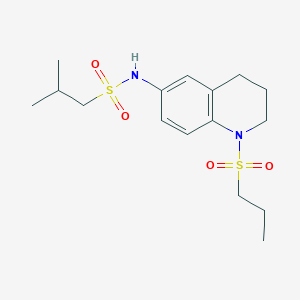
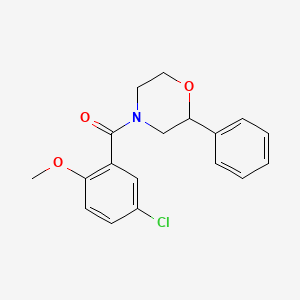
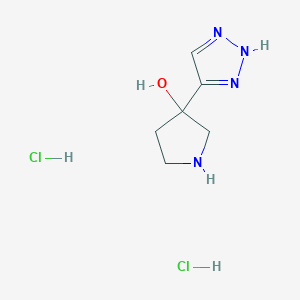
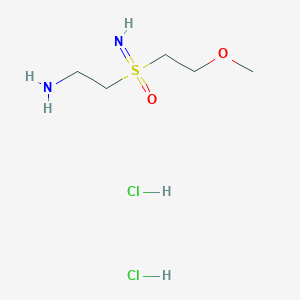
![N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2371455.png)
